7-Bromo-2-methoxyquinoline
Overview
Description
7-Bromo-2-methoxyquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound features a bromine atom at the 7th position and a methoxy group at the 2nd position on the quinoline ring system. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Another example is the synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, which was synthesized from a precursor by a coupling reaction . These methods demonstrate the versatility in synthesizing bromo-substituted quinoline derivatives.
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was established through analysis of intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state . This highlights the importance of halogenation at specific positions on the quinoline ring, which can influence the molecular packing and interactions.
Chemical Reactions Analysis
Bromoquinolines can undergo a variety of chemical reactions. The regioselective alkoxydehalogenation of dihalogenoquinolines, for example, yields 2-alkoxy-4-halogenoquinolines, demonstrating the reactivity of the halogenated positions on the quinoline ring10. Additionally, the bromination of 2-methoxyquinoline occurs at the 6- and 8-positions, indicating that the presence of a methoxy group can direct the bromination to specific sites on the ring10.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by the substituents on the quinoline ring. For instance, 8-bromo-7-hydroxyquinoline (BHQ) has increased solubility and low fluorescence, making it useful as a photolabile protecting group for carboxylic acids . The presence of bromine and other substituents can also affect the photolability and quantum efficiency of these compounds, as seen in the comparison with other photolabile groups . The cytotoxic activity of aminoquinones structurally related to marine isoquinolinequinones, including bromo-substituted compounds, has been evaluated, showing that these derivatives possess moderate to high potency against various human tumor cell lines .
Scientific Research Applications
Chemical Synthesis and Modification
7-Bromo-2-methoxyquinoline is a compound used in various chemical syntheses and modifications. For instance, it has been utilized in the regioselective alkoxydehalogenation of dichloro- and dibromo-quinolines to produce 2-alkoxy-4-halogenoquinolines, a process crucial in organic chemistry (Osborne & Miller, 1993). Additionally, 7-bromo-8-methoxyquinoline was used in the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex, highlighting its importance in the creation of complex molecular structures (Albrecht, Blau, & Röttele, 2000).
Medicinal Chemistry and Drug Development
In medicinal chemistry, 7-Bromo-2-methoxyquinoline is a key intermediate in the development of various drugs. An example is its use in the synthesis of novel heterocyclic compounds incorporating quinolone moieties with potential antimicrobial properties (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015). Furthermore, it has been used in the production of a new type of anti-tuberculosis drug, indicating its potential in addressing significant health challenges (Sun Tie-min, 2009).
Advanced Materials and Applications
7-Bromo-2-methoxyquinoline also plays a role in the field of materials science. For example, it has been involved in the synthesis of 8-bromoisoquinolines and in the study of crystal structures of various compounds, suggesting its relevance in understanding and developing new materials (Armengol, Helliwell, & Joule, 2000).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
properties
IUPAC Name |
7-bromo-2-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPAPTVOXJPIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557555 | |
Record name | 7-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methoxyquinoline | |
CAS RN |
99455-08-0 | |
Record name | 7-Bromo-2-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99455-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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